molecular formula C13H18N4O2 B15235329 N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide

N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide

Cat. No.: B15235329
M. Wt: 262.31 g/mol
InChI Key: DRCMEQUBYPATIG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C13H18N4O2 and a molecular weight of 262.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a pyrazine ring, and a carboxamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide typically involves the reaction of pyrazine-2-carbonyl chloride with N,N-dimethylpiperidine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine or piperidine derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N,N-dimethyl-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide

InChI

InChI=1S/C13H18N4O2/c1-16(2)12(18)10-4-3-7-17(9-10)13(19)11-8-14-5-6-15-11/h5-6,8,10H,3-4,7,9H2,1-2H3

InChI Key

DRCMEQUBYPATIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCCN(C1)C(=O)C2=NC=CN=C2

Origin of Product

United States

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